

Thermodynamic Properties of Dimethyl Methoxymalonate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl methoxymalonate*

Cat. No.: *B1293964*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic properties of **dimethyl methoxymalonate**. The information contained herein is intended to support research and development activities by providing key data on the physical and chemical characteristics of this compound. The data presented is compiled from available chemical data sources.

Core Thermodynamic and Physical Properties

The following tables summarize the key thermodynamic and physical properties of **dimethyl methoxymalonate**. It is important to note that while comprehensive, the primary source for some of the following data is not a peer-reviewed publication and should be considered with this in mind.

Table 1: Thermodynamic Properties of Dimethyl Methoxymalonate

Property	Value	Unit
Standard Enthalpy of Formation ($\Delta_f H^\circ$)	-794.27	kJ/mol
Enthalpy of Vaporization ($\Delta_{\text{vap}} H^\circ$)	49.28	kJ/mol
Enthalpy of Fusion ($\Delta_{\text{fus}} H^\circ$)	14.54	kJ/mol
Critical Temperature (T _c)	701.91	K
Critical Pressure (P _c)	3415.86	kPa
Critical Volume (V _c)	0.431	m ³ /kmol

Table 2: Physical Properties of **Dimethyl Methoxymalonate**

Property	Value	Unit
Melting Point	11-12	°C
Boiling Point	96-97 @ 8.3 mmHg	°C
Density	1.18	g/cm ³
Flash Point	105-107	°C
Refractive Index	1.4225-1.4245	-
pKa	13.05 ± 0.46	-

Table 3: Temperature-Dependent Properties of **Dimethyl Methoxymalonate**

Temperature (K)	Dynamic Viscosity (Pa·s)	Heat Capacity (J/mol·K)
308.93	0.0020172	258.28
342.65	0.0011472	267.81
376.37	0.0007218	277.07
410.09	0.0004902	286.03
443.80	0.0003530	294.67
477.52	0.0002663	-
511.24	0.0002085	258.28
701.91	-	310.89

Experimental Protocols for Thermodynamic Property Determination

While specific experimental details for the determination of the thermodynamic properties of **dimethyl methoxymalonate** are not readily available in peer-reviewed literature, the following established methodologies are commonly employed for similar liquid organic compounds.

Enthalpy of Formation ($\Delta_f H^\circ$)

The standard enthalpy of formation of a liquid organic compound is typically determined indirectly using combustion calorimetry.

- **Sample Preparation:** A precise mass of high-purity **dimethyl methoxymalonate** is enclosed in a sample holder, often a gelatin capsule or a polyethylene ampoule.
- **Combustion:** The sample is placed in a bomb calorimeter, which is then pressurized with a high-purity oxygen atmosphere. The sample is ignited, and the complete combustion reaction is initiated.
- **Temperature Measurement:** The temperature change of the surrounding water bath is meticulously recorded to determine the heat released by the combustion reaction.

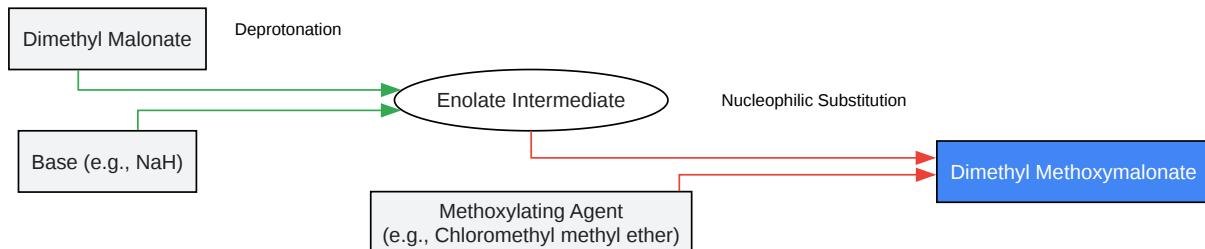
- Correction and Calculation: Corrections are made for the heat of combustion of the sample holder and any auxiliary substances, as well as for the formation of nitric acid from residual nitrogen. The standard enthalpy of combustion is then calculated.
- Hess's Law Application: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO_2 and H_2O).

Enthalpy of Vaporization ($\Delta_{\text{vap}}\text{H}^\circ$)

The enthalpy of vaporization can be determined using several calorimetric and non-calorimetric methods.

- Drop-Microcalorimetry: A small, sealed capillary tube containing a known mass of the liquid sample is dropped into a hot reaction vessel within a Calvet-type microcalorimeter held at a constant temperature.^[1] The liquid vaporizes upon entering the hot zone, and the heat absorbed during this process is measured by the calorimeter.^[1] Corrections for the heat absorbed by the glass capillary are determined in separate blank experiments.^[1]
- Differential Scanning Calorimetry (DSC): A sample of the liquid is placed in a suitable DSC pan. The sample is then heated at a controlled rate, and the heat flow required to maintain the sample at the same temperature as a reference pan is measured. The enthalpy of vaporization can be determined from the area of the endothermic peak corresponding to the boiling of the liquid.

Heat Capacity (C_p)


Differential Scanning Calorimetry (DSC) is a widely used technique for determining the heat capacity of liquids.^[2]

- Baseline Measurement: An initial DSC run is performed with two empty sample pans to establish the baseline heat flow.
- Standard Measurement: A second run is performed with a standard material of known heat capacity (e.g., sapphire) in the sample pan.

- Sample Measurement: A third run is performed with a known mass of **dimethyl methoxymalonate** in the sample pan.
- Calculation: The heat capacity of the sample is calculated by comparing the heat flow signals from the three runs at each temperature.

Synthesis Pathway of Dimethyl Methoxymalonate

Dimethyl methoxymalonate is commonly synthesized from dimethyl malonate. The following diagram illustrates a typical reaction pathway.

[Click to download full resolution via product page](#)

Caption: Synthesis of **Dimethyl Methoxymalonate** from Dimethyl Malonate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. akjournals.com [akjournals.com]
- 2. mt.com [mt.com]
- To cite this document: BenchChem. [Thermodynamic Properties of Dimethyl Methoxymalonate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b1293964#thermodynamic-properties-of-dimethyl-methoxymalonate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com